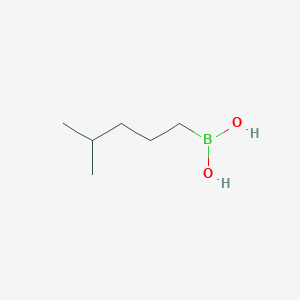

(4-Methylpentyl)boronic acid

描述

Significance of Organoboronic Acids in Modern Organic Synthesis

Organoboronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, are pivotal reagents in contemporary organic chemistry. researchgate.net Their prominence stems from their versatility as synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance. researchgate.netresearchgate.net This reaction and others have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.gov Boronic acids are generally stable, often crystalline solids with low toxicity, making them attractive "green" reagents for a wide range of chemical transformations. nih.gov

Unique Reactivity and Versatility of Alkyl Boronic Acids in Chemical Transformations

Alkylboronic acids, such as (4-Methylpentyl)boronic acid, exhibit a distinct reactivity profile compared to their more commonly used aryl and vinyl counterparts. While their transmetalation in Suzuki-Miyaura couplings can be more challenging, recent advancements in catalyst systems have expanded their utility in these crucial C(sp³)-C(sp²) bond-forming reactions. researchgate.netprinceton.edu

Beyond cross-coupling, alkylboronic acids are valuable precursors for the generation of alkyl radicals under mild conditions. researchgate.net This has opened new avenues in radical chemistry, enabling a variety of carbon-carbon and carbon-heteroatom bond formations. researchgate.net Furthermore, alkylboronic acids can participate in Chan-Lam type couplings for the formation of C-N and C-O bonds, although this application is less developed for alkyl variants compared to arylboronic acids. organic-chemistry.orgacs.orgwikipedia.org The oxidation of alkylboronic acids to the corresponding alcohols is another fundamental transformation, often proceeding with retention of stereochemistry. masterorganicchemistry.comwikipedia.org

The general properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1498308-81-8 |

| Molecular Formula | C₆H₁₅BO₂ |

| Molecular Weight | 130.11 g/mol |

| Physical State | Solid (typical for boronic acids) |

| Solubility | Generally soluble in organic solvents like methanol (B129727), ether, and THF. |

Rationale for Dedicated Academic Research on this compound

Dedicated research into this compound is driven by several key factors. As a long-chain alkylboronic acid, it serves as a valuable building block for introducing the 4-methylpentyl moiety into complex organic molecules. This branched alkyl chain is a common structural motif in various natural products and biologically active compounds.

Furthermore, studying the specific reactivity of this compound can provide deeper insights into the general behavior of alkylboronic acids in various chemical transformations. Understanding its participation in reactions like Suzuki-Miyaura couplings, radical reactions, and C-H activation can lead to the development of more efficient and selective synthetic methodologies. The iterative cross-coupling of bifunctional building blocks, a powerful strategy for the synthesis of complex molecules, can be significantly advanced by a thorough understanding of the reactivity of specific alkylboronic acids like this compound. nih.govacs.org

Overview of Current Research Trajectories in Alkyl Boronic Acid Chemistry Relevant to this compound

Current research in alkylboronic acid chemistry is focused on expanding their synthetic utility and overcoming existing limitations. A major area of investigation is the development of more active and robust catalysts for the Suzuki-Miyaura coupling of alkylboronic acids, which traditionally suffer from lower reactivity compared to their unsaturated counterparts. researchgate.net

Another significant research direction is the exploration of novel methods for the generation of alkyl radicals from alkylboronic acids. researchgate.net Photoredox catalysis has emerged as a powerful tool in this context, allowing for the formation of alkyl radicals under mild, visible-light-induced conditions. nih.gov This has enabled a wide range of transformations, including alkylation, allylation, and cyanation reactions. nih.gov

The direct, catalytic C-H borylation of alkanes to produce alkylboronic acids is a highly sought-after transformation that promises to convert simple hydrocarbon feedstocks into valuable synthetic intermediates. scispace.comresearchgate.net Research in this area is focused on developing catalysts that can selectively functionalize specific C-H bonds in complex molecules. acs.orgchinesechemsoc.org

Finally, the application of alkylboronic acids in iterative cross-coupling strategies is a burgeoning field. nih.govacs.org The development of protecting groups for the boronic acid functionality, such as the N-methyliminodiacetic acid (MIDA) ligand, has been instrumental in enabling the sequential and controlled coupling of bifunctional building blocks. acs.orgcore.ac.uk This approach holds immense promise for the streamlined and automated synthesis of complex organic molecules.

属性

分子式 |

C6H15BO2 |

|---|---|

分子量 |

130.00 g/mol |

IUPAC 名称 |

4-methylpentylboronic acid |

InChI |

InChI=1S/C6H15BO2/c1-6(2)4-3-5-7(8)9/h6,8-9H,3-5H2,1-2H3 |

InChI 键 |

JVZAAQSKNWTFNV-UHFFFAOYSA-N |

规范 SMILES |

B(CCCC(C)C)(O)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Methylpentyl Boronic Acid and Its Precursors

Direct Borylation Approaches to the (4-Methylpentyl)boron Moiety

Direct borylation methods offer an efficient route to organoboron compounds by forming a carbon-boron bond directly on a substrate. These approaches are often catalyzed by transition metals and can provide access to boronic acids from readily available starting materials.

Catalytic Hydroboration of 4-Methyl-1-pentene (B8377) and Derivatives

Catalytic hydroboration is a powerful method for the synthesis of alkylboronic esters from alkenes. In this process, a boron hydride derivative, such as pinacolborane (HBpin), adds across the double bond of an alkene in the presence of a transition metal catalyst. For the synthesis of (4-methylpentyl)boronic acid pinacol (B44631) ester, 4-methyl-1-pentene serves as the logical starting material.

Rhodium complexes, such as Wilkinson's catalyst (Rh(PPh₃)₃Cl), are commonly employed for the hydroboration of terminal alkenes. wikipedia.orgrsc.org The catalytic cycle generally involves the oxidative addition of the B-H bond to the rhodium center, followed by alkene coordination and migratory insertion to form a rhodium-alkyl species. Reductive elimination then yields the desired alkylboronate ester and regenerates the active catalyst. wikipedia.org The reaction typically exhibits high regioselectivity for the anti-Markovnikov product, leading to the borylation at the terminal carbon of the alkene. This selectivity is crucial for the synthesis of the primary alkylboronic ester from 4-methyl-1-pentene.

| Catalyst System | Boron Source | Substrate | Product | Key Features |

| Rh(PPh₃)₃Cl | Pinacolborane (HBpin) | 4-Methyl-1-pentene | This compound pinacol ester | High anti-Markovnikov selectivity, mild reaction conditions. |

| [RhCl(COD)]₂/dppf | Chiral borane | Styrene derivatives | Chiral α-arylethylboronic esters | Enantioselective hydroboration. rsc.org |

Subsequent hydrolysis of the resulting this compound pinacol ester affords this compound.

C-H Borylation Strategies for Aliphatic Scaffolds

The direct conversion of C-H bonds into C-B bonds represents a highly atom-economical and efficient strategy for the synthesis of organoboron compounds. rsc.org Iridium-catalyzed C-H borylation has emerged as a particularly effective method for the functionalization of unactivated aliphatic C-H bonds. americanelements.comacs.orgnih.gov This approach allows for the synthesis of alkylboronic esters directly from alkane precursors.

For the synthesis of this compound, a suitable precursor would be 2-methylpentane. The iridium catalyst, often in conjunction with a bipyridine or phenanthroline-based ligand, selectively activates terminal primary C-H bonds over stronger secondary and tertiary C-H bonds due to steric factors. scientificupdate.comnih.gov The reaction typically utilizes bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source.

A proposed catalytic cycle involves the formation of an iridium-boryl complex, which then undergoes oxidative addition into a C-H bond of the alkane. Reductive elimination of the resulting alkyliridium-hydride species with another molecule of the boron reagent furnishes the alkylboronate ester and regenerates the active catalyst.

| Catalyst System | Boron Source | Substrate | Product | Key Features |

| [Ir(COD)OMe]₂ / dtbpy | B₂pin₂ | Alkanes | Primary alkylboronate esters | High selectivity for primary C-H bonds, good functional group tolerance. sigmaaldrich.com |

| (η⁶-mes)IrBpin₃ / 2,9-Me₂phen | B₂pin₂ | Cyclopropanes | Cyclopropylboronate esters | Selective borylation of methylene (B1212753) C-H bonds. organic-chemistry.org |

This methodology provides a direct route to this compound pinacol ester from an inexpensive and readily available alkane feedstock.

Decarboxylative Borylation from Carboxylic Acid Precursors

Decarboxylative borylation has recently been developed as a powerful method for converting abundant and structurally diverse carboxylic acids into valuable alkylboronic esters. nih.govnih.gov This transformation is particularly attractive as it utilizes carboxylic acids as stable and readily handled precursors. The synthesis of this compound via this route would start from 5-methylhexanoic acid.

The reaction is typically catalyzed by nickel complexes and proceeds via the formation of a redox-active ester of the carboxylic acid, such as an N-hydroxyphthalimide (NHP) ester. nih.gov This redox-active ester then undergoes a nickel-catalyzed cross-coupling reaction with a diboron (B99234) reagent like bis(pinacolato)diboron (B₂pin₂). The reaction proceeds through a radical mechanism, where the NHP ester is reduced by the nickel catalyst to generate an alkyl radical, which is then trapped by the diboron reagent to form the desired alkylboronate ester.

This method is distinguished by its broad scope and excellent functional group compatibility, allowing for the late-stage borylation of complex molecules. nih.gov

| Catalyst System | Boron Source | Precursor | Product | Key Features |

| NiCl₂·glyme / dtbbpy | B₂pin₂ | Redox-active esters of carboxylic acids | Alkylboronate esters | Broad scope, excellent functional group tolerance, use of abundant starting materials. nih.gov |

Organometallic Precursor Routes to this compound

The use of pre-formed organometallic reagents is a classic and reliable strategy for the synthesis of boronic acids. These methods involve the reaction of a nucleophilic organometallic compound with an electrophilic boron source.

Grignard Reagent Mediated Borylation

The reaction of a Grignard reagent with a borate (B1201080) ester is a widely used method for the preparation of boronic acids and their esters. escholarship.orggoogle.com For the synthesis of this compound, the corresponding Grignard reagent, 4-methylpentylmagnesium bromide, is first prepared from 1-bromo-4-methylpentane (B146037) and magnesium metal.

This Grignard reagent is then reacted with an electrophilic boron species, typically a trialkyl borate such as trimethyl borate or triisopropyl borate, at low temperatures to prevent over-addition. nih.gov The initial reaction forms a borate complex, which upon acidic workup, hydrolyzes to yield the desired this compound. Alternatively, reacting the Grignard reagent with pinacolborane can directly yield the this compound pinacol ester. escholarship.org

Organolithium Reagent Approaches

Similar to Grignard reagents, organolithium reagents are highly reactive nucleophiles that can be used for the synthesis of boronic acids. iupac.org The synthesis of this compound via this route would involve the preparation of 4-methylpentyllithium, typically from 1-chloro- or 1-bromo-4-methylpentane and lithium metal.

The resulting organolithium reagent is then treated with a trialkyl borate, such as trimethyl borate, at very low temperatures (e.g., -78 °C) to form a lithium borate complex. google.com Subsequent hydrolysis of this intermediate under acidic conditions yields this compound. The high reactivity of organolithium reagents necessitates careful control of the reaction temperature to avoid the formation of undesired byproducts from multiple additions to the borate ester.

Palladium-Catalyzed Borylation Utilizing Diboron Reagents for this compound Analogs

Palladium-catalyzed cross-coupling reactions represent a cornerstone in modern organic synthesis for the formation of carbon-boron bonds, providing a direct pathway to alkylboronic esters, which are stable precursors to boronic acids like this compound. This methodology is particularly valuable for its mild reaction conditions and high functional group tolerance. nih.govsci-hub.se The direct palladium-catalyzed borylation of primary alkyl halides, such as 1-bromo-4-methylpentane, with diboron reagents like bis(pinacolato)diboron (B₂Pin₂) is a prominent example. nih.govorganic-chemistry.org

This process typically involves a palladium catalyst, a suitable ligand, a base, and a solvent system. The reaction demonstrates excellent selectivity for primary alkyl electrophiles, such as bromides, iodides, and even tosylates, over secondary ones. nih.govorganic-chemistry.org The choice of ligand is critical, with phosphine (B1218219) ligands like t-Bu₂MeP•HBF₄ often being employed. organic-chemistry.org The addition of water has been found to be essential for efficient conversion in some systems. organic-chemistry.org The resulting pinacol boronate esters can be readily isolated and subsequently hydrolyzed to the corresponding boronic acid or converted into other derivatives like trifluoroboronates. nih.govorganic-chemistry.org

Alternative diboron reagents, such as bis(neopentyl glycolato)diboron, have also been successfully used, broadening the scope of the reaction, although sometimes with lower yields compared to B₂Pin₂. nih.govorganic-chemistry.org This catalytic approach avoids the use of harsh organometallic reagents (e.g., Grignard or organolithium compounds) traditionally required for boronic acid synthesis, making it a more practical and functional-group-compatible method. sci-hub.senih.gov

| Alkyl Halide | Diboron Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Primary Alkyl Bromide | Bis(pinacolato)diboron | Pd₂(dba)₃ / PCy₃ | KOAc | Dioxane | High | sci-hub.se |

| Primary Alkyl Bromide | Bis(pinacolato)diboron | Pd(OAc)₂ / t-Bu₂MeP•HBF₄ | K₃PO₄ | t-BuOH/DMA | ~80-95 | organic-chemistry.org |

| Primary Alkyl Iodide | Bis(pinacolato)diboron | Pd(OAc)₂ / t-Bu₂MeP•HBF₄ | K₃PO₄ | t-BuOH/DMA | ~85-95 | organic-chemistry.org |

| Primary Alkyl Bromide | Bis(neopentyl glycolato)diboron | Pd₂(dba)₃ / PCy₃ | KOAc | Dioxane | Moderate | nih.gov |

Metal-Free and Sustainable Synthetic Approaches for this compound

In the pursuit of greener and more sustainable chemical processes, significant efforts have been directed toward the development of metal-free methods for synthesizing alkylboronic acids and their derivatives. acs.orgrsc.org These approaches circumvent the environmental and economic concerns associated with transition metal catalysts, such as toxicity, cost, and contamination of the final product. rsc.orgscilit.com Key strategies in this area include reactions involving diazo compounds and ligand-promoted rearrangements.

A powerful metal-free strategy for the synthesis of C(sp³)–B bonds involves the reaction of boronic acids with diazo compounds, which can be conveniently generated in situ from N-sulfonylhydrazones. thieme-connect.comresearchgate.net This method essentially achieves a reductive coupling of a carbonyl compound (the precursor to the N-sulfonylhydrazone) with a boronic acid. thieme-connect.com The reaction is typically promoted under thermal or photochemical conditions. researchgate.netnih.gov

The process begins with the decomposition of an N-sulfonylhydrazone in the presence of a base to form a diazo compound. nih.govrsc.org This highly reactive intermediate then undergoes carboborylation with a boronic acid, leading to the formation of a new carbon-carbon bond and a carbon-boron bond on the same carbon atom, with the extrusion of nitrogen gas. nih.govresearchgate.net To synthesize an analog of this compound, one could envision reacting a suitable boronic acid with an N-sulfonylhydrazone derived from a simple aldehyde or ketone. The resulting homologated boronic acid is often unstable under the reaction conditions and is typically trapped in situ with an alcohol, such as pinacol, to yield the more stable pinacol boronate ester. nih.govrsc.org Photochemical methods are particularly mild, allowing for the isolation of benzyl (B1604629) and allyl boronates that are otherwise unstable under thermal conditions. rsc.org

Ligand-promoted organic group migration represents another sophisticated, metal-free approach within organoboron chemistry. While often applied to the synthesis of borinic acids (R₂BOH), the principles can be relevant to advanced transformations of boronic acids. nih.gov A notable example is the metal-free, one-pot synthesis of tetracoordinated borinic acids through the reaction of boronic acids in the presence of a bidentate ligand, such as 8-hydroxyquinoline (B1678124) or its derivatives. nih.govresearchgate.net

In this type of transformation, an organic group migrates from one boron atom to another, facilitated by the coordination of a ligand. researchgate.net The reaction is typically driven by the formation of a thermodynamically stable four-coordinate boron complex. nih.govresearchgate.net For instance, reacting an excess of one boronic acid with another in the presence of a ligand and a base can lead to the formation of a mixed borinic acid derivative, where one organic group has migrated. nih.gov This methodology showcases the potential for catalyst-free C–B bond manipulation, driven by thermodynamic stability and ligand coordination, offering a pathway for complex organoboron structures without transition metals. researchgate.net

Optimization of Reaction Conditions and Isolation Techniques for this compound

The successful synthesis of aliphatic boronic acids like this compound is critically dependent on the optimization of both the reaction and the subsequent isolation and purification procedures. Key challenges include the inherent instability of boronic acids, their tendency to form cyclic trimers (boroxines), and difficulties in purification. nih.gov

Boronic acids exist in a reversible equilibrium with their corresponding boroxines, which are six-membered rings formed by the dehydration of three boronic acid molecules. researchgate.netwiley-vch.de This equilibrium can be easily controlled by the addition or removal of water. researchgate.netclockss.org The formation of boroxine (B1236090) is an entropically driven process due to the release of three water molecules. clockss.orgsemanticscholar.org

In a non-aqueous or dry environment, the equilibrium shifts toward the boroxine. clockss.org Conversely, in the presence of water, boroxines are readily hydrolyzed back to the monomeric boronic acid. researchgate.net This dynamic behavior is crucial during synthesis and purification. For isolation of the pure boronic acid, controlled hydrolysis of any formed boroxine is necessary. Conversely, to store the compound, especially if it is sensitive to air or moisture, converting it to the more stable boroxine by removing water (e.g., via azeotropic distillation) can be a viable strategy. wiley-vch.de The stability of the boroxine is also influenced by electronic and steric factors of the organic substituent. wiley-vch.desemanticscholar.org

Achieving high purity and yield for aliphatic boronic acids requires specific strategies to overcome their inherent instability and purification challenges. nih.gov Aliphatic boronic acids are often less stable than their aryl counterparts and can be difficult to handle and purify using standard techniques like silica (B1680970) gel chromatography, which can promote decomposition. nih.govresearchgate.net

A common and effective strategy is the in-situ conversion of the crude boronic acid into a more stable and manageable derivative immediately following the synthesis. nih.gov Popular derivatives include:

Boronate Esters: Reaction with diols like pinacol or neopentyl glycol forms cyclic boronate esters. chem-station.com These esters are generally stable to chromatography, air, and moisture, making them easier to purify. chem-station.comnih.gov The boronic acid can be regenerated from the ester via hydrolysis, although this step can sometimes be challenging. chem-station.comnih.govwikipedia.org

Trifluoroborate Salts (R-BF₃K): Treatment with potassium hydrogen fluoride (B91410) (KHF₂) converts boronic acids into highly stable, crystalline trifluoroborate salts. nih.govorganic-chemistry.org These salts are easy to handle and purify and are compatible with a wide range of reaction conditions. reddit.com

N-methyliminodiacetic acid (MIDA) boronates: These derivatives are exceptionally stable and can be carried through multiple synthetic steps, acting as a protecting group for the boronic acid functionality. nih.govnih.gov The MIDA group can be cleaved under mild basic conditions to release the free boronic acid when needed. chem-station.com

Elucidating the Reactivity and Transformational Chemistry of 4 Methylpentyl Boronic Acid

Cross-Coupling Reactions Involving (4-Methylpentyl)boronic Acid

This compound is an organoboron compound featuring a C(sp³)-hybridized carbon atom attached to the boron center. While cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, specific documented applications and detailed research findings for this compound in these transformations are not extensively reported in publicly accessible scientific literature. The following sections address the outlined coupling reactions with respect to the general reactivity expected for primary alkylboronic acids, while noting the absence of specific data for the title compound.

Suzuki-Miyaura Coupling with Diverse Electrophiles

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organoboron compound with an organohalide or pseudohalide. The reaction typically involves a palladium catalyst, a base, and a suitable solvent. The key steps in the catalytic cycle are oxidative addition of the palladium(0) complex to the electrophile, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the catalyst.

Palladium-Catalyzed C(sp²)-C(sp³) Cross-Coupling

The coupling of alkylboronic acids with aryl, vinyl, or other C(sp²)-electrophiles is a powerful method for creating C(sp²)-C(sp³) linkages. These reactions, however, can be more challenging than traditional C(sp²)-C(sp²) couplings due to side reactions like β-hydride elimination from the alkyl group on the palladium intermediate. For primary alkylboronic acids like this compound, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination over side reactions.

Despite the general knowledge of this reaction class, a specific search of scientific literature did not yield documented examples or detailed data tables for the palladium-catalyzed C(sp²)-C(sp³) cross-coupling of this compound with specific electrophiles.

Nickel-Catalyzed Cross-Coupling Modalities

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions, particularly for activating less reactive electrophiles like aryl chlorides or phenol (B47542) derivatives. Nickel catalysis is well-suited for C(sp²)-C(sp³) bond formation and can operate through different mechanistic pathways, sometimes involving radical intermediates. These methods have expanded the scope of Suzuki-Miyaura type reactions significantly.

However, a review of the literature did not provide specific protocols or research findings detailing the use of this compound in nickel-catalyzed cross-coupling reactions.

Stereoselective Variants in Alkyl-Aryl and Alkyl-Alkyl Couplings

Achieving stereoselectivity in cross-coupling reactions is a major focus of contemporary research, enabling the synthesis of chiral molecules. For alkylboron reagents, enantioselective couplings can be achieved using chiral ligands that control the geometry of the metal center during the key bond-forming steps. These methods are crucial for preparing enantiomerically enriched compounds.

No specific studies detailing stereoselective couplings, either alkyl-aryl or alkyl-alkyl, involving this compound were identified in the searched literature.

Copper-Mediated Cross-Coupling (Chan-Lam Type)

The Chan-Lam coupling reaction facilitates the formation of carbon-heteroatom bonds, typically between a boronic acid and an amine (N-H) or alcohol (O-H) to form aryl amines or ethers, respectively. The reaction is mediated by copper catalysts, often copper(II) acetate (B1210297), and is attractive for its mild conditions, often running at room temperature and open to the air. While the reaction is most common with arylboronic acids, its scope can extend to other organoboron species.

A thorough search did not uncover any specific examples or data for the Chan-Lam coupling of this compound with amine or alcohol substrates.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Rhodium)

Rhodium catalysts are known to mediate a variety of cross-coupling reactions, including asymmetric 1,4-additions of organoboron reagents to α,β-unsaturated compounds and other coupling transformations. These reactions often exhibit unique reactivity and selectivity profiles compared to palladium or nickel systems. For instance, rhodium-catalyzed asymmetric additions are valuable for creating chiral centers with high enantioselectivity.

Specific research detailing the application of this compound as a coupling partner in rhodium-catalyzed reactions could not be located in the available scientific literature.

Addition Reactions of this compound

This compound, as a representative alkylboronic acid, participates in a variety of addition reactions, expanding the toolkit for carbon-carbon bond formation. These transformations are particularly valuable for introducing the 4-methylpentyl group, a branched alkyl chain, into more complex molecular architectures. The reactivity of the boronic acid allows it to add across polarized pi-systems, most notably in conjugate additions to α,β-unsaturated compounds and direct additions to carbonyls and imines. These reactions are often facilitated by transition metal catalysts, which orchestrate the transfer of the alkyl group from boron to the electrophilic carbon center.

The 1,4-addition, or conjugate addition, of organoboronic acids to α,β-unsaturated systems is a powerful method for C-C bond formation, and this compound can serve as the nucleophilic partner in this process. Rhodium-catalyzed systems are particularly effective for this transformation. core.ac.ukrsc.org The general mechanism involves the transmetalation of the alkyl group from the boronic acid to the rhodium catalyst, followed by the addition of the organorhodium species across the double bond of the activated alkene.

The reaction is highly dependent on the choice of catalyst, ligands, and reaction conditions to achieve high yields and selectivity. rsc.orgorganic-chemistry.org For instance, the addition of aryl and alkenyl boronic acids to substrates like methyl vinyl ketone has been well-documented, often employing a rhodium precursor such as [Rh(acac)(CO)2] with a phosphine ligand. core.ac.uk While specific examples detailing this compound are less common in readily available literature, the principles extend from the well-studied arylboronic acids to alkylboronic acids. The process is compatible with various α,β-unsaturated ketones, esters, and amides. organic-chemistry.orgbeilstein-journals.org The choice of phosphine ligands can significantly influence the competition between the desired 1,4-addition and potential side reactions like Heck-type coupling. rsc.org

Table 1: Representative Rhodium-Catalyzed Conjugate Addition

| Catalyst System | Substrate | Product Type | Key Features |

| Rh(I)/Phosphine Ligand | α,β-Unsaturated Ketone | β-Alkyl Ketone | Forms a new C-C bond at the β-position. |

| Rh(I)/Chiral Ligand | α,β-Unsaturated Ester | Chiral β-Alkyl Ester | Can achieve high enantioselectivity with appropriate chiral ligands. nih.gov |

| Rh(I)/Diphosphine | α,β-Unsaturated Amide | β-Alkyl Amide | The reaction is tolerant of the amide functional group. organic-chemistry.orgorganic-chemistry.org |

This table illustrates the general types of transformations possible. Specific yields for this compound would require dedicated experimental investigation.

This compound can add to the electrophilic carbon of carbonyl compounds (aldehydes and ketones) and imines to form secondary/tertiary alcohols and amines, respectively. nih.govlibretexts.org These reactions broaden the synthetic utility of alkylboronic acids beyond cross-coupling and conjugate addition.

Additions to Carbonyls: The addition of organoboronic acids to aldehydes is a well-established process, often catalyzed by rhodium complexes. nih.gov The reaction proceeds via the formation of an organorhodium intermediate which then adds to the carbonyl group. Ketones are generally less reactive than aldehydes but can undergo addition under suitable conditions. savemyexams.com For certain activated carbonyl compounds, transition-metal-free additions can be achieved, promoted by a base. nih.gov

Additions to Imines: The addition of organoboronic acids to imines is a key step in the Petasis reaction (also known as the Boronic Acid Mannich reaction). illinois.eduorganic-chemistry.org This multicomponent reaction typically involves an amine, a carbonyl compound (often an α-hydroxy aldehyde like glyoxylic acid), and a boronic acid. organic-chemistry.org The amine and carbonyl component first form an iminium ion in situ, which is then attacked by the nucleophilic boronate species. This process is highly valuable for the synthesis of α-amino acids and other amine derivatives. illinois.eduorganic-chemistry.org The reaction is notable for its operational simplicity and the stability of the boronic acid reagent compared to more reactive organometallics. nih.gov

Table 2: Addition Reactions to C=O and C=N Bonds

| Reaction Type | Electrophile | Reagents | Product |

| Carbonyl Addition | Aldehyde | This compound, Rh-catalyst | Secondary Alcohol |

| Petasis Reaction | Imine (formed in situ) | This compound, Amine, Carbonyl | Substituted Amine |

This table provides a generalized overview of the addition reactions.

Transmetalation Processes of Boron Species in Reaction Cycles

Transmetalation is a fundamental step in many transition metal-catalyzed reactions involving organoboronic acids, including the renowned Suzuki-Miyaura coupling. rsc.orgnih.gov This process involves the transfer of the organic group—in this case, the 4-methylpentyl group—from the boron atom to the transition metal center (e.g., palladium or rhodium). rsc.orgnih.gov

In a typical palladium-catalyzed cycle, an active Pd(0) species undergoes oxidative addition with an organic halide to form a Pd(II) complex. nih.goveie.gr This complex then undergoes transmetalation with the boronic acid. The boronic acid is typically activated by a base (like OH⁻), which coordinates to the boron atom to form a more nucleophilic "ate" complex, such as [R-B(OH)₃]⁻. rsc.org This boronate species then transfers the alkyl group to the Pd(II) center, displacing the halide and forming a new organopalladium(II) complex. The final step is reductive elimination, which forms the C-C coupled product and regenerates the Pd(0) catalyst. nih.gov

Functional Group Compatibility and Chemoselectivity in Reactions of this compound

A significant advantage of using this compound and other organoboronic acids in synthesis is their remarkable functional group tolerance. sorbonne-universite.frresearchgate.net Boronic acids are compatible with a wide array of functional groups that would be reactive towards more aggressive organometallic reagents like organolithiums or Grignards.

Research has shown that reactions involving boronic acids can proceed in the presence of esters, amides, ethers, and even some halides without side reactions. nih.govescholarship.org For example, studies on the chlorination of complex molecules have shown that a boronic ester (a derivative of boronic acid) can remain intact while reactions occur at other sites on the molecule. nih.govescholarship.org This high level of compatibility simplifies synthetic planning by reducing the need for protection-deprotection sequences. researchgate.net

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the context of this compound, this is often demonstrated in molecules containing multiple reactive sites. For instance, in a molecule containing both a boronic acid and a less reactive boronic ester (like a pinacol (B44631) ester), it is possible to selectively oxidize the boronic acid to a hydroxyl group under specific biphasic conditions, leaving the boronic ester untouched. rsc.org This selectivity is achieved by the preferential formation of a water-soluble trihydroxyboronate from the boronic acid, which is then oxidized. rsc.org This demonstrates that even between similar functional groups, predictable chemoselectivity can be achieved, highlighting the sophisticated control possible in modern organic synthesis.

Applications of 4 Methylpentyl Boronic Acid in Advanced Organic Synthesis

Use as a Building Block in Complex Molecule Construction

The branched, aliphatic structure of the 4-methylpentyl group makes it a desirable moiety in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science. (4-Methylpentyl)boronic acid serves as a convenient and effective carrier for introducing this specific alkyl fragment.

The controlled construction of stereocenters in aliphatic chains is a fundamental challenge in organic synthesis. Alkylboronic acids, including this compound, are instrumental in processes that achieve high levels of stereocontrol. One powerful strategy involves the stereospecific 1,2-migration of boronate complexes. snnu.edu.cn In these reactions, a nucleophile adds to the boron atom to form a tetracoordinate "ate" complex, which then undergoes a rearrangement where the alkyl group (e.g., 4-methylpentyl) migrates from the boron to an adjacent electrophilic carbon with high fidelity, often with retention of stereochemistry if the migrating group is chiral.

Furthermore, catalytic asymmetric hydroboration and borylative coupling reactions can produce chiral boronic esters from which the 4-methylpentyl group can be transferred stereospecifically. snnu.edu.cnorganic-chemistry.org For instance, the asymmetric nickel-catalyzed borylative coupling of terminal alkenes with nonactivated alkyl halides can generate a wide range of chiral boronic esters with high regio- and enantioselectivity under mild conditions. organic-chemistry.org These chiral intermediates are then poised for subsequent C-C bond-forming reactions, effectively elongating an aliphatic chain while controlling the stereochemical outcome.

This compound is readily incorporated into various molecular frameworks to generate chiral structures. Palladium-catalyzed cross-coupling reactions are a common method to achieve this. For example, it can be coupled with chiral vinylic building blocks, such as 5-allenyloxazolidinones, to produce chiral 1,3-dienes, which are valuable precursors for intramolecular Diels-Alder reactions to form complex polycyclic systems. anu.edu.au The reaction often proceeds with complete retention of the enantiomeric purity of the starting material. anu.edu.au

The Petasis reaction, a multicomponent transformation, provides another route to chiral scaffolds. By reacting this compound with an amine and a chiral α-hydroxyaldehyde, complex and enantiopure heterocyclic scaffolds and amino alcohols can be synthesized rapidly. lookchem.com The inherent chirality of the α-hydroxyaldehyde directs the stereochemical outcome of the newly formed C-C and C-N bonds.

Reagent in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are prized for their efficiency and atom economy. researchgate.net Alkylboronic acids are excellent substrates for several types of MCRs.

The Petasis Borono-Mannich (PBM) reaction is a prominent example, involving the condensation of an amine, an aldehyde, and a boronic acid to yield α-amino acids or their derivatives. researchgate.netorganic-chemistry.org this compound can serve as the boronic acid component, transferring its alkyl group to form a new carbon-carbon bond. This reaction is notable for its operational simplicity and tolerance of a wide range of functional groups. lookchem.comresearchgate.net Recent advancements include photoredox-catalyzed versions of the Petasis reaction that proceed under mild conditions. researchgate.net

The Ugi four-component reaction (U-4CR), which typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, has also been adapted to incorporate boronic acids. rsc.org These strategies allow for the highly efficient construction of diverse and complex molecular scaffolds, which is particularly valuable in the generation of compound libraries for drug discovery. rsc.orgnih.gov

| Reaction Name | Components | Product Type | Reference |

|---|---|---|---|

| Petasis Borono-Mannich Reaction | Aldehyde, Amine, Boronic Acid | α-Amino Alcohols, α-Amino Acids | lookchem.comresearchgate.netorganic-chemistry.org |

| Ugi-type Reactions | Amine, Aldehyde/Ketone, Isocyanide, Boronic Acid (as acidic component) | Peptidomimetic Scaffolds | rsc.org |

| Photoredox-Catalyzed Aminoalkylation | Styrene derivative, Boronic Acid, Amine, Imines | Complex Secondary Amines | researchgate.net |

Precursor for Further Functionalization of the (4-Methylpentyl) Moiety

A key advantage of using this compound in a synthesis is that the resulting carbon-boron bond is not merely a terminal connection but a functional handle that can be readily transformed into a variety of other chemical groups.

The C(sp³)–B bond of an alkylboronic ester can be reliably converted into a range of other functionalities. While the Suzuki-Miyaura cross-coupling is the most famous reaction of boronic acids, allowing the formation of new C-C bonds, other transformations are equally valuable. nih.govnih.gov For instance, the boronic acid or its corresponding ester can be oxidized under standard conditions (e.g., using hydrogen peroxide and a base) to yield the corresponding alcohol, (4-methylpentan-1-ol). nih.gov

More significantly, the boronic acid moiety can be converted into carbon-halogen bonds. The reaction of alkylboronic esters with sources of electrophilic halogens can produce the corresponding alkyl halides. This transformation provides a synthetic route that is often complementary to direct halogenation methods. The ability to install a boronic acid and later convert it to a halide offers strategic flexibility in multi-step synthesis.

| Transformation | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide, Pd Catalyst, Base | C(sp³)–C(sp²) Bond (Alkylated Arene/Alkene) | nih.govnih.gov |

| Oxidation | H₂O₂, NaOH | Alcohol (–OH) | nih.gov |

| Protodeboronation | Acid or Base in protic solvent | Alkane (–H) | wiley-vch.de |

| Halodeboronation | N-Halosuccinimide (NCS, NBS, NIS) | Alkyl Halide (–Cl, –Br, –I) | organic-chemistry.org |

Role in Organocatalysis and Non-Metal Catalyzed Transformations

While boronic acids are well-known as reagents in metal-catalyzed reactions, they are also gaining recognition for their role in organocatalysis, where small organic molecules catalyze reactions without the need for a metal. rsc.org Boronic acids can function as Lewis acid catalysts, activating substrates through the formation of reversible covalent bonds, particularly with hydroxyl groups. rsc.org This activation can facilitate reactions such as Friedel-Crafts-type alkylations and amide formations under mild conditions. rsc.org

This compound can participate in or be a product of non-metal catalyzed transformations. For example, metal-free heteroatom-directed borylation reactions can be used to synthesize complex bicyclic boronates. nih.gov In another instance, a metal-free approach for synthesizing β-boryl amides involves the reaction of vinyl boronate complexes with dioxazolones, showcasing a mechanistically distinct pathway that avoids transition metals. snnu.edu.cn Organocatalytic enantioselective methods have also been developed, such as the synthesis of chiral benzoxaboroles, where a boronic acid moiety is integral to the cyclization step triggered by a chiral organocatalyst. rsc.org These developments highlight a shift towards more sustainable and environmentally benign synthetic methods where alkylboronic acids like this compound are key players.

Advanced Analytical Methodologies for Characterization and Monitoring of 4 Methylpentyl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the detailed structural analysis of boronic acids. While basic ¹H and ¹³C NMR are used for routine identification, more advanced NMR methods, particularly those involving the boron nucleus, are essential for a comprehensive understanding of the molecule's environment and connectivity.

¹¹B NMR spectroscopy is a highly specific and informative technique for characterizing boron-containing compounds like (4-Methylpentyl)boronic acid. researchgate.net Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, but ¹¹B is more commonly used due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper signals. nsf.govnih.gov This technique is particularly sensitive to the electronic environment around the boron atom, providing direct information about its hybridization and coordination state. researchgate.netnsf.gov

The chemical shift (δ) in ¹¹B NMR is a key parameter for distinguishing between the trigonal planar (sp²) hybridized state of the boronic acid and the tetrahedral (sp³) hybridized state of its corresponding boronate esters or complexes. nsf.gov

sp² Hybridized Boron : In its free acid form, the boron atom in this compound is sp² hybridized. This state is characterized by a ¹¹B NMR signal in the downfield region, typically between δ 28–33 ppm for alkylboronic acids. sdsu.edu Solid-state ¹¹B NMR studies on various boronic acids have reported isotropic chemical shifts (δᵢₛₒ) in the range of 26.0 ppm to 31.0 ppm. nih.govacs.org

sp³ Hybridized Boron : When this compound coordinates with a Lewis base (e.g., a diol, amine, or solvent molecule like methanol) to form a boronate ester or a coordination complex, the boron atom becomes sp³ hybridized. nsf.govsdsu.edu This change in coordination geometry results in a significant upfield shift in the ¹¹B NMR spectrum, with signals typically appearing between δ 5–15 ppm for tetracoordinate boron species. nsf.govnih.gov The magnitude of this upfield shift is dependent on the strength of the coordination complex. sdsu.edu

The ability to monitor the equilibrium between the sp² and sp³ states makes ¹¹B NMR an invaluable tool for studying reaction mechanisms, such as the formation of boronate esters in Suzuki-Miyaura coupling reactions or in sensing applications where boronic acids bind to diols. nsf.govnih.gov Furthermore, solid-state ¹¹B NMR can provide even more detailed structural information by measuring the nuclear electric quadrupole coupling constant (Cₒ) and chemical shift anisotropy (CSA), which are sensitive to the local molecular and electronic structure around the boron nucleus. nih.govacs.org

| Boron Species | Hybridization | Coordination Number | Typical ¹¹B Chemical Shift Range (ppm) | Reference |

|---|---|---|---|---|

| Alkylboronic Acid (R-B(OH)₂) | sp² | 3 | 28 – 33 | sdsu.edu |

| Alkylboronate Ester (e.g., with diols) | sp³ | 4 | 5 – 15 | nsf.govnih.gov |

| Amine-Coordinated Boronate Esters | sp³ | 4 | ~14 | mdpi.com |

| Trifluoroborate Salts | sp³ | 4 | ~3 | mdpi.com |

In complex environments, such as during a chemical reaction or in biological media, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques are employed to resolve overlapping signals and establish connectivity between different nuclei, providing unambiguous structural assignments.

For a molecule like this compound within a reaction mixture, 2D NMR experiments are crucial.

Heteronuclear Correlation Spectroscopy (HETCOR) : Techniques like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between proton and carbon atoms, confirming the carbon backbone of the 4-methylpentyl group and its attachment to the boron atom. nih.gov ¹H-¹¹B HETCOR experiments can also be performed to directly probe the connectivity between protons and the boron nucleus. researchgate.net

Homonuclear Correlation Spectroscopy (COSY) : ¹H-¹H COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks within the alkyl chain, confirming the structure of the 4-methylpentyl group.

NOESY-type Experiments : In solid-state NMR, 2D ¹¹B-¹¹B NOESY-type experiments, such as PDSD (Proton-Driven Spin-Diffusion), can be used to probe spatial proximities between different boron atoms. rsc.orgresearchgate.net This is particularly useful for studying the self-assembly of boronic acids or their aggregation states, such as the formation of boroxine (B1236090) trimers (anhydrides). rsc.org These experiments can distinguish between chemically non-equivalent boron atoms separated by short distances (e.g., ~2.5 Å). rsc.org

These advanced 2D techniques are vital for confirming the structure of reaction intermediates and final products, especially in complex reaction pathways like the Suzuki-Miyaura coupling, where various boronate species may be present. nih.gov

Mass Spectrometry for Purity, Identity, and Reaction Monitoring

Mass spectrometry (MS) is a cornerstone analytical technique for the verification of molecular weight and the assessment of purity for this compound. It is characterized by its high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm (parts-per-million) mass accuracy. This precision allows for the unambiguous determination of the elemental composition of this compound and any impurities present. Techniques like electrospray ionization (ESI) coupled with Orbitrap or time-of-flight (TOF) mass analyzers are commonly used. researchgate.net

The analysis of boronic acids by MS can be complicated by their tendency to undergo dehydration to form cyclic boroxine trimers, which can hinder the detection of the true molecular ion. nih.gov However, HRMS coupled with soft ionization techniques like ESI allows for the detection of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) under controlled conditions, confirming the mass of the monomeric boronic acid. researchgate.net

HRMS is particularly valuable for:

Identity Confirmation : By matching the experimentally measured accurate mass to the theoretically calculated mass of C₆H₁₅BO₂, the identity of this compound can be confirmed with high confidence.

Purity Assessment : HRMS can detect and identify trace-level impurities, such as starting materials, byproducts, or degradation products (e.g., boroxines), which may not be visible by other techniques.

Reaction Monitoring : In synthetic applications, HRMS can be used to monitor the consumption of this compound and the formation of the desired product in real-time, providing crucial kinetic and mechanistic information. rsc.org

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating this compound from complex mixtures, allowing for its accurate quantification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of boronic acids. waters.com Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. rsc.orgresearchgate.net

The analysis of boronic acids and their esters by RP-HPLC requires careful method development due to the potential for on-column hydrolysis of esters back to the corresponding boronic acid. researchgate.netsemanticscholar.org Key parameters that are optimized include:

Stationary Phase : Columns with low residual silanol (B1196071) activity are often preferred to minimize unwanted interactions and on-column hydrolysis. researchgate.netsemanticscholar.org

Mobile Phase : The composition and pH of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) are critical. rsc.orgresearchgate.net The use of additives like ammonium (B1175870) acetate (B1210297) or formic acid can improve peak shape and separation, although acidic modifiers can sometimes promote hydrolysis of boronate esters. rsc.orgresearchgate.net

Detection : UV detection is commonly used for aromatic boronic acids, but since this compound lacks a strong chromophore, alternative detection methods are necessary. Coupling HPLC with mass spectrometry (LC-MS) provides both separation and sensitive detection. rsc.orgresearchgate.netwaters.com Post-column derivatization with a fluorescent agent like alizarin (B75676) can also be employed for selective and sensitive detection by a fluorescence detector. wur.nlnih.govwur.nl

Ultra-high-performance liquid chromatography (UHPLC), which uses smaller particle-size columns, offers faster analysis times and higher resolution, making it suitable for high-throughput analysis and reaction monitoring. rsc.orgresearchgate.net A well-developed HPLC method can achieve excellent precision, with relative standard deviations below 2.0%, and low limits of detection (LOD) and quantification (LOQ). rsc.orgresearchgate.net For instance, sensitive LC-MS/MS methods can quantify boronic acids at the pg/mL level. waters.comsciex.com

| Parameter | Typical Conditions for Boronic Acid Analysis | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC), UHPLC | rsc.orgwaters.com |

| Column | C18 (e.g., Acquity BEH C18, XSelect HSS T3, XTerra MS C18) | rsc.orgwaters.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradients | rsc.orgresearchgate.net |

| Additive | Ammonium acetate (10 mM), Formic acid, or no pH modifier | rsc.orgresearchgate.net |

| Detection | Mass Spectrometry (MS), UV (for aromatic BAs), Fluorescence (with post-column derivatization) | rsc.orgwur.nlnih.gov |

| Flow Rate | 0.25 - 0.60 mL/min | wur.nlscirp.org |

| Run Time | As short as 1-7 minutes for UHPLC-MS methods | rsc.orgresearchgate.netsciex.com |

Gas Chromatography (GC) of Volatile Boronic Acid Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, like most boronic acids, has low volatility and is thermally unstable due to its polar B(OH)₂ group, which can lead to intermolecular hydrogen bonding. youtube.comresearchgate.netresearchgate.net This makes its direct analysis by GC impractical. To overcome this limitation, this compound must be chemically modified into a more volatile and thermally stable derivative prior to analysis. youtube.comgcms.cz This process, known as derivatization, is a critical step for successful GC analysis. researchgate.netresearchgate.net

The primary derivatization strategies for boronic acids fall into three main categories: silylation, acylation, and esterification (a form of alkylation). researchgate.netgcms.cz

Silylation: This is one of the most common derivatization techniques where the active hydrogens in the hydroxyl groups are replaced by a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting bis(trimethylsilyl) ester of this compound is significantly more volatile and suitable for GC analysis.

Esterification: Alkylboronic acids readily react with diols to form stable, cyclic boronic esters. This is a highly effective method for derivatization. Reagents like pinacol (B44631) (2,3-dimethyl-2,3-butanediol) or ethylene (B1197577) glycol are used to convert this compound into its corresponding pinacol or dioxaborolane ester. These cyclic esters exhibit increased volatility and thermal stability. nih.gov Another approach is esterification with an alcohol, often catalyzed by reagents like boron trifluoride (BF₃) in methanol or ethanol, to form dialkyl boronate esters. youtube.comnih.gov

Once derivatized, the volatile analyte can be analyzed using a gas chromatograph, typically coupled with a mass spectrometer (GC-MS). This combination allows for the separation of the derivative from other components in a mixture, followed by its identification and quantification based on its unique mass spectrum and retention time. nih.gov

| Derivatization Method | Typical Reagent | Resulting Derivative of this compound | Key Advantages |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | This compound bis(trimethylsilyl) ester | Produces volatile and thermally stable derivatives. youtube.com |

| Cyclic Esterification | Pinacol, Ethylene Glycol | 2-(4-Methylpentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Forms stable, cyclic esters with increased volatility. nih.gov |

| Acyclic Esterification | BF₃ in Methanol/Ethanol | Dimethyl (4-methylpentyl)boronate | Effective alkylation method providing stable esters. youtube.comnih.gov |

X-Ray Crystallography of this compound Derivatives (e.g., Boronic Esters, Adducts)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. caltech.edu While obtaining suitable single crystals of this compound itself can be challenging, its derivatives, such as boronic esters and Lewis acid-base adducts, often form stable, crystalline solids that are ideal for crystallographic analysis. researchgate.netnih.gov

Boronic esters, particularly those formed with diols like pinacol or 1,3-propanediol, are frequently crystalline and provide valuable structural information. researchgate.net Similarly, adducts formed by the reaction of the Lewis acidic boron center of this compound with nitrogen-containing Lewis bases (e.g., pyrazole, pyridine) can yield crystalline materials. nih.gov

Bond Lengths and Angles: The geometry around the boron atom can be precisely determined. In trigonal planar boronic esters, the sum of angles around the boron atom is approximately 360°. In tetrahedral adducts, the geometry is distorted from the ideal 109.5°.

Molecular Conformation: The orientation of the 4-methylpentyl group relative to the boronate functional group can be established.

Supramolecular Structure: Crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding, which are crucial in the solid-state chemistry of boronic acids and their derivatives.

| Structural Parameter | Typical Value for Boronic Esters/Adducts | Information Gained |

|---|---|---|

| B-O Bond Length | 1.35 - 1.47 Å | Indicates the strength and nature of the boron-oxygen bond. nih.gov |

| B-C Bond Length | 1.55 - 1.61 Å | Characterizes the covalent bond between boron and the alkyl chain. nih.gov |

| O-B-O Bond Angle | ~112-125° (in esters) | Defines the geometry of the boronate ester ring. |

| B-N Dative Bond Length (in adducts) | ~1.62 Å | Confirms the formation and strength of the Lewis acid-base adduct. nih.gov |

In-Situ Spectroscopic Monitoring of this compound Reactions

Understanding the kinetics and mechanism of reactions involving this compound is crucial for process optimization and control. In-situ spectroscopic techniques, which monitor the reaction as it happens without the need for sampling, are invaluable for this purpose. researchgate.netcardiff.ac.uk Key methods include Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for in-situ reaction monitoring in the solution phase. researchgate.netcardiff.ac.uk

¹¹B NMR: This technique is particularly useful as it directly probes the boron nucleus. The chemical shift of ¹¹B is highly sensitive to the coordination state of the boron atom. For instance, a trigonal planar boronic acid or ester will have a different chemical shift compared to a tetrahedral boronate intermediate, allowing for the direct observation of these species during a reaction. mdpi.comresearchgate.net

¹H and ¹³C NMR: These standard NMR techniques can be used to track the disappearance of signals corresponding to the this compound starting material and the appearance of new signals corresponding to the product. researchgate.net This is routinely applied to monitor the progress of reactions like the Suzuki-Miyaura cross-coupling. researchgate.netkashanu.ac.ir

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy monitors the vibrational modes of molecules. By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, changes in the concentration of reactants and products can be tracked in real-time. Key vibrational bands, such as the B-O stretching (~1300-1400 cm⁻¹) and C-B stretching modes, can be monitored to follow the consumption of the boronic acid. sapub.org FTIR is applicable to both solution and slurry-based reactions.

Raman Spectroscopy: Like FTIR, Raman spectroscopy also measures molecular vibrations but is particularly well-suited for monitoring reactions in aqueous media and for solid-state reactions, such as those carried out by mechanical milling. spectroscopyonline.com It is highly sensitive to changes in the B-O-B bonds of boroxines (the dehydrated cyclic trimer of boronic acids) and the C-B bond. acs.orgacs.org This allows for detailed kinetic analysis of reactions like on-surface boronic acid condensations. acs.orgacs.org

| Technique | Information Provided | Typical Application | Advantages |

|---|---|---|---|

| NMR (¹¹B, ¹H) | Quantitative concentration of reactants, intermediates, and products over time. cardiff.ac.ukmdpi.com | Homogeneous solution-phase reactions (e.g., Suzuki-Miyaura coupling). researchgate.net | Provides detailed structural and quantitative data. |

| FTIR (ATR) | Changes in functional groups (e.g., B-O stretching). sapub.org | Solution or slurry reactions. | Real-time, non-invasive monitoring. |

| Raman | Changes in key vibrational modes (C-B, B-O-B); sensitive to molecular rearrangements. spectroscopyonline.comacs.orgacs.org | Aqueous solutions, solid-state reactions, on-surface chemistry. acs.orgacs.org | Minimal interference from water; suitable for heterogeneous systems. |

Derivatives and Analogues of 4 Methylpentyl Boronic Acid: Synthesis and Comparative Chemical Reactivity

Synthesis of Boronic Esters from (4-Methylpentyl)boronic Acid

Boronic esters are frequently employed as protected forms of boronic acids. They are generally more stable, less prone to dehydration-trimerization, and often exhibit better solubility in organic solvents and compatibility with chromatographic purification. The synthesis of boronic esters from this compound is typically achieved through condensation reactions with diols or alcohols.

Cyclic boronic esters are the most common derivatives, prized for their stability and utility in cross-coupling reactions. The formation of these esters is a reversible process, and reactions are typically driven to completion by the removal of water.

Pinacol (B44631) Esters: The reaction of this compound with pinacol (2,3-dimethyl-2,3-butanediol) yields the corresponding pinacol boronate ester. This is a standard and widely used method for protecting boronic acids. orgsyn.org The reaction is typically carried out by stirring the boronic acid and pinacol in an organic solvent, such as diethyl ether or toluene, often with a dehydrating agent like anhydrous magnesium sulfate (B86663) to sequester the water byproduct and drive the equilibrium towards the ester product. orgsyn.org

MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates represent a uniquely robust class of boronic acid surrogates. nih.gov They are exceptionally stable to a wide range of reaction conditions, including strongly acidic and oxidative environments, and are compatible with chromatography. nih.govrsc.org This stability allows for the execution of complex synthetic steps on the molecule while the boronic acid functionality remains protected. The MIDA ester of this compound can be synthesized by heating the boronic acid with MIDA anhydride (B1165640) in an anhydrous solvent like dioxane. nih.govorgsyn.org The MIDA protecting group can be readily cleaved under mild aqueous basic conditions to regenerate the free boronic acid when needed for a subsequent reaction, such as a Suzuki-Miyaura coupling. nih.gov

| Ester Type | Reagent | Typical Conditions | Key Features of Ester |

|---|---|---|---|

| Pinacol Ester | Pinacol | Anhydrous MgSO4, Diethyl Ether, Room Temperature, 24h. orgsyn.org | Good stability, commonly used in Suzuki-Miyaura coupling. |

| MIDA Ester | MIDA Anhydride | Anhydrous Dioxane, 70°C, 24h. orgsyn.org | Exceptionally stable to chromatography and a wide range of reagents; used for iterative cross-coupling. nih.govrsc.org |

Acyclic boronic esters can be formed by the condensation of this compound with simple alcohols, such as methanol (B129727) or ethanol, to form dialkyl boronate esters. These reactions are also reversible and require the removal of water to proceed to completion, which is often accomplished by azeotropic distillation using a Dean-Stark apparatus. vt.edu Acyclic esters are generally more susceptible to hydrolysis than their cyclic counterparts like pinacol esters. vt.edu

Interconversion between this compound and its Derivatives (e.g., Boroxines, Boronate Anhydrides)

In the solid state or in non-polar, anhydrous solutions, boronic acids, including this compound, can undergo a spontaneous, reversible dehydration to form cyclic trimeric anhydrides known as boroxines. nih.govresearchgate.net This equilibrium is a defining characteristic of boronic acid chemistry.

The formation of (4-Methylpentyl)boroxine involves the condensation of three molecules of the boronic acid with the elimination of three molecules of water. nih.gov This process is entropically driven, favored by the release of water molecules, and can be promoted by heating or by using dehydrating agents. researchgate.net The reaction is reversible, and the addition of water to a boroxine (B1236090) will hydrolyze it back to the corresponding boronic acid monomers. This equilibrium means that a sample of solid this compound may exist as a mixture of the free acid and its boroxine. researchgate.net

| Compound | Conditions Favoring Formation | Key Characteristics |

|---|---|---|

| This compound (Monomer) | Presence of water, polar solvents. | The reactive species in many aqueous reactions. |

| (4-Methylpentyl)boroxine (Trimer) | Anhydrous conditions, heating, non-polar solvents. nih.govresearchgate.net | A dehydrated, cyclic anhydride form; can act as the boronic acid source in anhydrous coupling reactions. |

Comparative Studies on Reactivity of this compound with Other Alkyl Boronic Acids in Key Transformations

The primary application of alkylboronic acids in organic synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms new carbon-carbon bonds. wikipedia.org The reactivity of this compound in such transformations is representative of other unhindered, primary alkylboronic acids.

In general, the reactivity of organoboron reagents in Suzuki-Miyaura coupling is influenced by several factors, including the nature of the organic group (alkyl, vinyl, aryl), the substituents on the boron atom (hydroxyl, alkoxy), and the reaction conditions. mdpi.com

Comparison with Arylboronic Acids: Alkylboronic acids are often considered less reactive than their arylboronic acid counterparts in Suzuki-Miyaura couplings. researchgate.net This can necessitate the use of more specialized catalyst systems or stronger bases to achieve efficient coupling.

Comparison with Other Alkylboron Reagents: For B-alkyl Suzuki couplings, different types of alkylboron reagents exhibit varying levels of reactivity. Studies have shown that B-alkyl-9-BBN derivatives can be highly efficient coupling partners, sometimes showing greater reactivity than the corresponding alkylboronic acids or their pinacol esters. mdpi.com Pinacolborane derivatives of alkyl groups have been noted to be almost unreactive under certain conditions. mdpi.com

Effect of Steric Hindrance: As a primary alkylboronic acid with branching distant from the carbon-boron bond, this compound is expected to show good reactivity compared to more sterically hindered secondary or tertiary alkylboronic acids, for which the coupling reactions are significantly more challenging. mdpi.com

| Boron Reagent Type | General Relative Reactivity in Suzuki-Miyaura Coupling | Notes |

|---|---|---|

| Arylboronic Acids | High | Generally the most reactive and widely used boronic acids. researchgate.net |

| Primary Alkylboronic Acids (e.g., this compound) | Moderate | Effective coupling partners, though may require optimized conditions compared to arylboronic acids. researchgate.net |

| Secondary Alkylboronic Acids | Low to Moderate | Coupling is more challenging due to increased steric hindrance. mdpi.com |

| B-Alkyl-9-BBN Derivatives | High | Often show excellent efficiency in B-alkyl couplings. mdpi.com |

| Alkylboronic Pinacol Esters | Low to Moderate | Generally less reactive than the corresponding free boronic acids. mdpi.comresearchgate.net |

Functionalized this compound Analogues and their Synthesis

The synthesis of functionalized analogues of this compound involves introducing additional chemical groups onto the alkyl chain. Such modifications can be used to tune the molecule's physical or chemical properties or to introduce points for further chemical elaboration. The synthesis of these analogues often relies on strategies that are compatible with the boronic acid or, more commonly, a robust boronic ester protecting group.

One key class of functionalized analogues is α-halogenated boronic esters, which are valuable synthetic intermediates. While direct functionalization of the (4-methylpentyl) chain can be challenging, general methods developed for other alkyl systems could be applied. For example, visible-light-induced C-H bromination has been used to synthesize α-brominated benzyl (B1604629) boronic esters using N-bromosuccinimide (NBS). organic-chemistry.orgorganic-chemistry.org Adapting such radical-based methods could potentially allow for the selective functionalization of the (4-methylpentyl) backbone, particularly at the α-position, to generate novel and useful building blocks. The resulting α-haloboronates can then be subjected to further transformations, such as nucleophilic substitution, to introduce a wide variety of other functional groups.

Future Research Directions and Challenges in 4 Methylpentyl Boronic Acid Chemistry

Development of Novel Catalytic Systems for Challenging Transformations of Alkyl Boronic Acids

The Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, and significant progress has been made in adapting this reaction for C(sp²)-C(sp³) couplings involving alkylboronates. nih.gov Despite these advances, many transformations involving alkyl boronic acids like (4-methylpentyl)boronic acid remain challenging. Future research is focused on developing new catalytic systems that can overcome these limitations, enabling more efficient and selective reactions.

A key area of development is the move beyond traditional palladium catalysis. Copper-catalyzed stereospecific cross-couplings of alkylboronic esters have emerged as a promising alternative. nih.gov These systems can facilitate reactions with a wide array of partners, including alkynyl bromides, allyl halides, and acyl chlorides, often with complete stereoretention. nih.gov Another innovative approach involves photoredox catalysis, which allows for the activation of alkyl boronic acids under mild conditions. rsc.org Recent studies have demonstrated a unique activation pathway for alkyl boronic acids in photocatalyzed Suzuki-Miyaura reactions, proceeding through a bromine radical transfer mechanism without the need for external activators. rsc.org

Furthermore, the development of specialized ligands and reaction conditions continues to push the boundaries of what is possible. For instance, the use of specific oxaphosphole ligands in combination with neopentyldiol alkylboronic esters has been shown to enable rapid, anhydrous Suzuki-Miyaura cross-couplings, significantly reducing reaction times from over 20 hours to under one hour. nih.gov The exploration of aerobic boron Heck reactions also represents a novel C-C bond-forming strategy that could be applied to this compound. princeton.edu

| Catalytic Approach | Key Transformation | Typical Catalyst/System | Primary Advantages | Reference |

|---|---|---|---|---|

| Palladium Catalysis | C(sp²)–C(sp³) Suzuki-Miyaura Coupling | Pd complexes with specialized ligands (e.g., AntPhos) | Rapid, high-yield couplings under anhydrous conditions. | nih.gov |

| Copper Catalysis | Stereospecific Cross-Coupling | Copper Cyanide (CuCN) | Preserves stereochemistry; couples with diverse electrophiles. | nih.gov |

| Photoredox Catalysis | Radical-based Suzuki-Miyaura Coupling | Nickel/Photocatalyst | Mild reaction conditions; unique activation pathways. | rsc.org |

| Organocatalysis | 1,2-migration of Alkenyl Boronates | Lewis Base Catalysis | Metal-free transformations. | rsc.org |

Integration of this compound Chemistry into Flow and Continuous Synthesis

The transition from batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. lookchem.comnih.gov Integrating the synthesis and application of this compound into flow systems is a critical area for future research. Flow technology allows for excellent temperature control and rapid mixing, which is particularly beneficial for handling highly reactive organolithium reagents often used in the synthesis of boronic acids. lookchem.com

Researchers have developed simple and effective continuous flow setups for the synthesis of boronic acids via halogen-lithium exchange followed by quenching with a boron source. organic-chemistry.orgnih.gov These systems can achieve reaction times of less than one second with remarkable throughputs, making the multigram-scale production of boronic acids feasible and efficient. lookchem.comorganic-chemistry.org Such methods allow for the synthesis of highly pure boronic acids after a simple extractive workup, bypassing the need for time-consuming purification. lookchem.com

Beyond its synthesis, the use of this compound in subsequent reactions under flow conditions is also a major goal. Boronic acids and their derivatives are considered "continuous-flow-friendly" precursors for alkyl radicals in photoredox catalysis. vapourtec.com The ability to generate and consume reactive intermediates in a continuous stream mitigates risks and can improve reaction efficiency, paving the way for more accessible and scalable synthetic processes. rsc.orgvapourtec.com

Exploration of Unconventional Reaction Media for Improved Sustainability

Green chemistry principles are increasingly influencing the design of synthetic routes. A significant challenge in organoboron chemistry is the reliance on conventional organic solvents. Future research will increasingly focus on the use of unconventional and environmentally benign reaction media for transformations involving this compound.

Challenges in this area include ensuring sufficient solubility of nonpolar substrates like this compound and its coupling partners in aqueous or other green media, as well as managing the stability of the catalyst and reagents under these conditions.

Advances in Asymmetric Synthesis Utilizing the this compound Moiety

Chiral boronic esters are exceptionally valuable building blocks in modern organic synthesis due to their stability and the stereospecificity with which they can be transformed into a variety of functional groups. bris.ac.ukresearchgate.net A major research direction is the development of new methods for the asymmetric synthesis of molecules containing the this compound moiety, allowing for the precise control of stereochemistry.

One of the most powerful strategies involves the use of (α-haloalkyl)boronic esters with chiral directors. nih.govacs.orgacs.org This methodology can achieve exceptionally high diastereomeric ratios (often around 100:1 and sometimes exceeding 1000:1), enabling the sequential installation of multiple stereocenters. nih.govacs.org The application of this chemistry would allow for the synthesis of complex chiral molecules where the (4-methylpentyl) group is attached to a stereogenic center.

The field continues to expand beyond this established method. Strategies for the asymmetric synthesis of secondary and tertiary alkyl boronic esters now encompass a wide range of reactivity platforms that capitalize on the unique properties of boron. bris.ac.ukresearchgate.net Furthermore, developing catalytic stereospecific cross-coupling reactions that operate on existing chiral centers is crucial. While palladium-catalyzed methods exist, the development of systems based on other metals, such as copper, offers new pathways for the stereoretentive transformation of enantiomerically-enriched secondary alkylboronic esters. nih.gov Applying these advanced asymmetric methods to create chiral centers within or adjacent to the (4-methylpentyl) structure is a key challenge and opportunity for future synthetic endeavors.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Methylpentyl)boronic acid, and what purification challenges arise due to its aliphatic structure?

- Methodological Answer : Aliphatic boronic acids like this compound are typically synthesized via hydroboration of alkenes or Grignard reagent reactions with borate esters. A key challenge is purification due to their propensity to form cyclic trimers (boroxines) via dehydration. To mitigate this, derivatization with diols (e.g., pinacol) to form stable boronic esters is recommended before purification. Post-synthesis, the ester can be hydrolyzed back to the boronic acid under mild acidic conditions . Additionally, aliphatic boronic acids are prone to protodeboronation, requiring inert atmospheres and low-temperature storage to preserve integrity .

Q. How can researchers characterize this compound and address spectral interference from boroxine formation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are primary tools. However, boroxine formation in H NMR can obscure signals; adding deuterated DMSO-d₆ or D₂O disrupts boroxine, yielding clearer spectra. For MS, Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) may require derivatization with diols (e.g., mannitol) to suppress boroxine peaks. Alternatively, Electrospray Ionization (ESI-MS) in negative ion mode minimizes dehydration artifacts . Purity assessment via HPLC using diol-functionalized columns can exploit boronic acid-diol interactions for accurate quantification .

Q. What experimental strategies optimize the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Aliphatic boronic acids exhibit lower reactivity in cross-coupling compared to aromatic analogs. Using Pd catalysts with bulky ligands (e.g., SPhos or RuPhos) enhances transmetalation efficiency. Pre-activation with fluoride sources (e.g., KF) or bases (Cs₂CO₃) stabilizes the boronate intermediate. Solvent choice (e.g., THF:H₂O mixtures) balances solubility and reaction kinetics. Reaction monitoring via B NMR can track boronic acid consumption and optimize conditions .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives for targeted drug delivery?